

A Comparative Guide to the Analysis of Ondansetron Specified Impurity C (EP)

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Compound of Interest

Compound Name: *9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Ondansetron specified impurity C (EP), chemically known as **9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one**. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of Ondansetron drug products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data to aid in method selection and development.

Introduction to Ondansetron and Impurity C

Ondansetron is a potent 5-HT₃ receptor antagonist widely used for the prevention of nausea and vomiting associated with cancer chemotherapy and radiotherapy. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug manufacturing and quality control. The European Pharmacopoeia (EP) lists several specified impurities of Ondansetron, including Impurity C.

Ondansetron Impurity C

- Chemical Name: **9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Molecular Formula: C₁₃H₁₃NO[1][2][3]
- Molecular Weight: 199.25 g/mol [1][2]
- CAS Number: 27387-31-1[1][2][3]
- Appearance: Off-white solid[1]
- Solubility: Soluble in Methanol and DMSO[1]

The presence of Impurity C and other related substances in Ondansetron formulations must be carefully monitored to ensure they do not exceed established safety thresholds.

Comparative Analysis of Analytical Techniques

The following sections provide a detailed comparison of HPLC-UV, SFC-MS/MS, and HPTLC for the analysis of Ondansetron Impurity C.

Data Presentation: Quantitative Performance Comparison

The performance of different analytical methods for the quantification of Ondansetron Impurity C is summarized in the table below.

Parameter	HPLC-UV Method 1	HPLC-UV Method 2	SFC-MS/MS Method	HPTLC Method (for Ondansetron) ¹
Linearity Range	0.32 - 0.48 µg/mL	-	120 - 4000 ppm	100 - 500 ng/spot
Correlation Coefficient (R ²)	> 0.99	-	≥ 0.998	-
Limit of Detection (LOD)	0.04 µg/mL	0.0017424 µg/mL	Not explicitly stated for Impurity C	39.9 ng/spot
Limit of Quantitation (LOQ)	0.15 µg/mL	0.0088 µg/mL	120 ppm (for polar impurities)	121.1 ng/spot
Accuracy (% Recovery)	98.61 - 101.69 (Avg. 100.15)	-	Mean calculated concentrations within 6.1% of nominal	-
Precision (% RSD)	1.24	-	≤ 4.0	0.40 - 0.80

¹Quantitative data for Ondansetron Impurity C using HPTLC is not readily available in the reviewed literature. The data presented is for the parent drug, Ondansetron, and should be considered as a reference.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

Method 1: Porous Graphitic Carbon Column

- Column: Hypercarb (Porous Graphitic Carbon), 5 µm particle size

- Mobile Phase: A mixture of acetonitrile and a polar solvent with an acidic modifier (e.g., trifluoroacetic acid).
- Flow Rate: 1.5 mL/minute
- Column Temperature: 50°C
- Detection: UV at 216 nm
- Injection Volume: 100 µL
- Standard Solution Preparation: A stock solution of Ondansetron Impurity C is prepared by dissolving an accurately weighed amount in methanol. Working standard solutions are prepared by diluting the stock solution with methanol to the desired concentrations (e.g., 0.32–0.48 µg/mL).[9]
- System Suitability: A mixture of Ondansetron, Impurity A, and Impurity C is used to verify the system's performance. The relative retention time for Impurity C is approximately 6.6 with respect to Ondansetron.[9]

Method 2: Ion-Pair Reversed-Phase HPLC

- Column: YMC basic (selective bonded, reverse-phase column with C8 and smaller alkyl chains)
- Mobile Phase: A mixture of 0.3% sodium heptanesulphonate in phosphate buffer (pH 3.0) and methanol (40/60, V/V).
- Flow Rate: 1 mL/minute
- Detection: UV at 308 nm
- Sample Solvent: Mobile phase

Supercritical Fluid Chromatography (SFC-MS/MS)

This technique offers an orthogonal approach to reversed-phase LC, particularly for polar impurities.

- System: Waters ACQUITY UPC² System coupled with a Xevo TQ-S micro tandem quadrupole mass spectrometer.[6]
- Column: Torus 2-PIC (3 x 100 mm, 1.7 μm)
- Co-solvent: 0.2% ammonium hydroxide in methanol
- Gradient: 5 - 15% co-solvent over 6 minutes
- Flow Rate: 1 mL/min
- Column Temperature: 30°C
- Injection Volume: 2 μL
- Make-up Solvent: 0.2% ammonium hydroxide in methanol at 0.5 mL/min, introduced post-column to aid ionization.[7]
- Detection: Tandem quadrupole mass spectrometer (MS/MS)
- Standard Preparation: Stock solutions of Ondansetron and its impurities (including C) are prepared in methanol (1 mg/mL). Calibrators and quality control samples are further diluted in a diluent containing 0.125 mg/mL of the Ondansetron API to mimic a true test sample.[6]

High-Performance Thin-Layer Chromatography (HPTLC)

While specific validation data for Impurity C is limited, HPTLC is a viable alternative for the analysis of Ondansetron and its related substances.

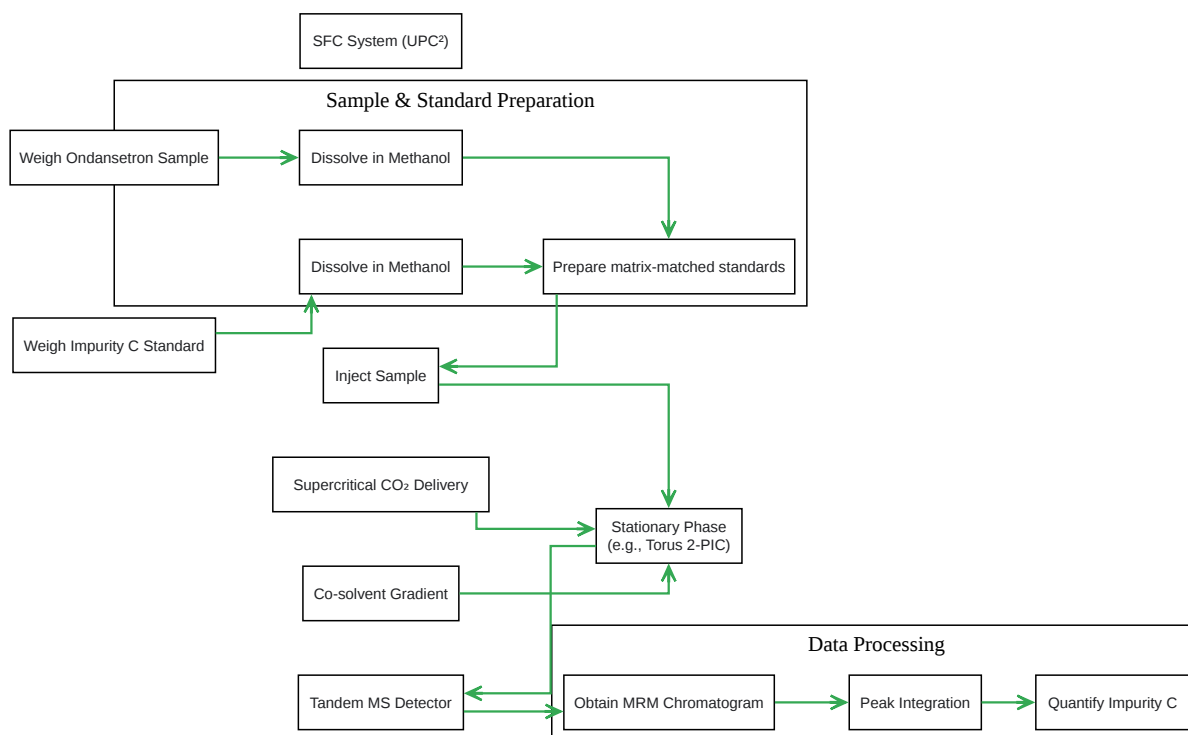
- Stationary Phase: Precoated silica gel 60 F₂₅₄ TLC plates.[8]
- Mobile Phase: Dichloromethane:methanol (9:1 v/v).[8]
- Sample Application: Applied as bands using a semi-automatic applicator.
- Development: In a twin-trough chamber.
- Detection: Densitometric scanning at 309 nm.[8]

- Rf Value: In this system, the Rf value for Ondansetron is approximately 0.42. The Rf for Impurity C would need to be determined experimentally.[8]

Visualization of Analytical Workflows

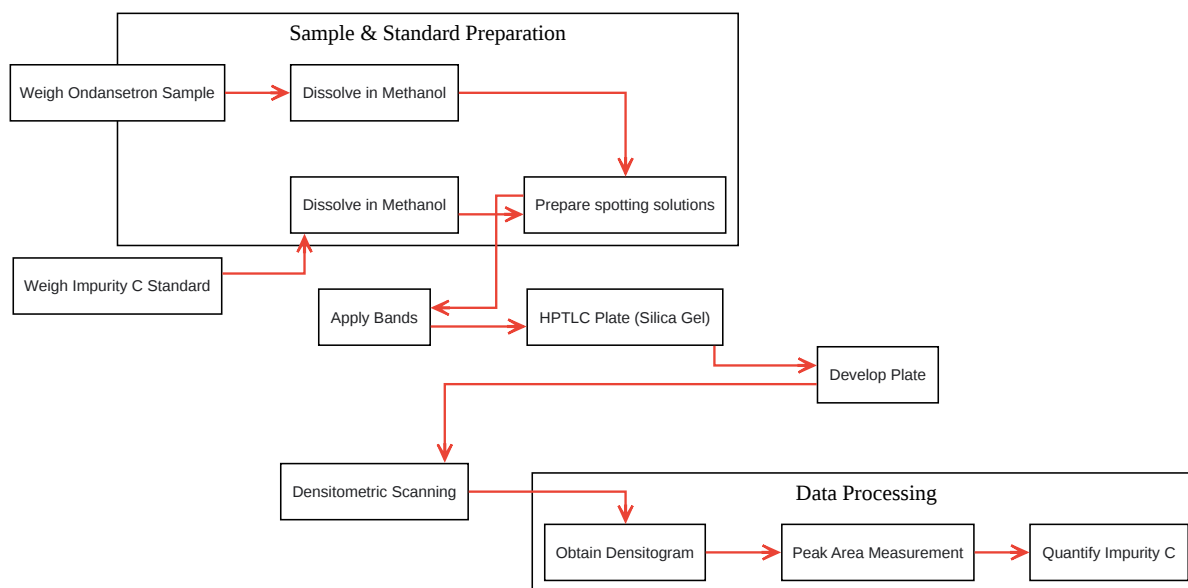
The following diagrams illustrate the typical workflows for the described analytical techniques.

Caption: High-Performance Liquid Chromatography (HPLC-UV) analytical workflow.



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Caption: Supercritical Fluid Chromatography (SFC-MS/MS) analytical workflow.



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Caption: High-Performance Thin-Layer Chromatography (HPTLC) analytical workflow.

Conclusion and Recommendations

The choice of an analytical method for the determination of Ondansetron Impurity C depends on the specific requirements of the analysis, such as the need for high sensitivity, throughput, and the available instrumentation.

- HPLC-UV is a robust and widely available technique that has been shown to provide excellent accuracy and precision for the quantification of Impurity C. With appropriate method development, such as the use of specialized columns or ion-pairing agents, it can effectively resolve and quantify this impurity.
- SFC-MS/MS offers a significant advantage in terms of speed and sensitivity, particularly for polar impurities that are challenging to retain by reversed-phase LC. The use of mass spectrometric detection provides high selectivity and allows for very low detection limits, making it an ideal choice for the analysis of potentially mutagenic impurities.
- HPTLC provides a high-throughput and cost-effective alternative for routine quality control. While specific quantitative data for Impurity C is not as readily available, the technique is well-suited for the simultaneous analysis of multiple samples and can be validated for this specific purpose.

For routine quality control in a manufacturing environment, a validated HPLC-UV method is often sufficient and cost-effective. For investigations requiring higher sensitivity, such as the analysis of potential genotoxic impurities or in-depth stability studies, the SFC-MS/MS method is highly recommended. HPTLC can be a valuable tool for rapid screening and in-process controls.

It is imperative that any chosen method is fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

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